4-Vinylbenzyl hexafluoroisopropyl ether CAS 111158-92-0 properties
4-Vinylbenzyl hexafluoroisopropyl ether CAS 111158-92-0 properties
An in-depth technical monograph on 4-Vinylbenzyl Hexafluoroisopropyl Ether (CAS 111158-92-0) , structured for researchers and drug development professionals focusing on advanced materials and bio-inert interfaces.
CAS: 111158-92-0 Role: Fluorinated Functional Monomer Primary Applications: Bio-inert Coatings, 157nm Lithography, Hydrophobic Surface Engineering
Executive Summary
4-Vinylbenzyl hexafluoroisopropyl ether (VB-HFIP) is a specialized styrenic monomer characterized by a pendant hexafluoroisopropyl group. This structural motif imparts exceptional low-surface-energy properties, chemical resistance, and optical transparency in the deep ultraviolet (DUV) region.
For drug development and biomedical engineers, VB-HFIP is a critical building block for "smart" surfaces . Its polymers spontaneously segregate fluorine moieties to the air-polymer interface, creating hydrophobic, oleophobic, and anti-fouling coatings essential for medical devices and microfluidic channels. Furthermore, its transparency makes it a viable candidate for next-generation imaging resists.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The molecule combines the polymerizable reactivity of a styrene derivative with the physicochemical inertness of a fluorinated ether.
| Property | Data / Description |
| Chemical Name | 4-Vinylbenzyl hexafluoroisopropyl ether |
| Synonyms | 1-(1,1,1,3,3,3-Hexafluoro-2-propoxy)methyl-4-vinylbenzene |
| CAS Number | 111158-92-0 |
| Molecular Formula | C₁₂H₁₀F₆O |
| Molecular Weight | 284.20 g/mol |
| Appearance | Clear, colorless liquid |
| Density (Predicted) | ~1.25 – 1.35 g/mL (at 25°C) |
| Boiling Point | ~85–95°C at 5 mmHg (Estimated); Polymerizes at atm.[1][2][3][4] BP |
| Solubility | Soluble in THF, DCM, Chloroform, Acetone. Insoluble in water.[5][6][1] |
| Stability | Requires radical inhibitor (e.g., TBC) for storage; light sensitive. |
Synthesis Protocol: Williamson Ether Strategy
Expert Insight: The synthesis relies on a nucleophilic substitution (
-
Critical Challenge: HFIP is a weak nucleophile (
) compared to non-fluorinated alcohols. A strong base (NaH) is preferred over weak carbonates to ensure complete deprotonation and drive the reaction. -
Self-Validating Step: The disappearance of the -OH peak (~3400 cm⁻¹) in IR or the shift of the benzylic protons in ¹H NMR confirms conversion.
Materials
-
Substrate: 4-Vinylbenzyl chloride (VBC) (purified to remove stabilizer).
-
Reagent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask under Argon, wash NaH (1.1 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF.
-
Alkoxide Formation: Cool to 0°C. Add HFIP (1.1 eq) dropwise. Caution: Hydrogen gas evolution. Stir for 30 mins until evolution ceases.
-
Coupling: Add VBC (1.0 eq) dropwise to the solution. Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Note: If reaction is sluggish, heat to 40°C, but monitor closely to prevent autopolymerization of the styrene moiety.
-
-
Quench & Workup: Quench with ice-cold water. Extract with Diethyl Ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification (Crucial): Purify via Vacuum Distillation (0.1–1 mmHg).
-
Target: Collect the clear fraction.
-
Stabilization: Immediately add 50-100 ppm 4-tert-butylcatechol (TBC) to the distillate to prevent polymerization during storage.
-
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway for VB-HFIP via Williamson Ether Synthesis.
Polymerization & Surface Engineering
Mechanism: The styrenic double bond allows for Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Bio-Application: In block copolymers (e.g., PEG-b-Poly(VB-HFIP)), the fluorinated block drives self-assembly into micelles or vesicles for drug delivery, while the PEG shell ensures biocompatibility.
Protocol: RAFT Polymerization (Controlled Architecture)
-
Reactants: Monomer (VB-HFIP), Chain Transfer Agent (e.g., CPDB), Initiator (AIBN).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2 (Targeting DP=200).
-
Process:
-
Dissolve components in Anisole.
-
Degas via freeze-pump-thaw cycles (3x) to remove Oxygen (O₂ inhibits radicals).
-
Heat to 70°C for 24 hours.
-
-
Precipitation: Dropwise addition into cold Methanol. Filter and dry.[7]
Surface Segregation Logic
When cast as a film, the low surface energy of the hexafluoroisopropyl groups causes them to migrate to the air-interface.[8] This creates a "Teflon-like" surface on top of a standard polymer backbone.
Surface Segregation Diagram
Figure 2: Mechanism of surface segregation where fluorinated side-chains orient outward to minimize surface energy.
Applications in Drug Development & Research
A. Bio-Inert Medical Coatings
The primary utility of CAS 111158-92-0 in medicine is the creation of anti-thrombogenic surfaces .
-
Mechanism: The high density of fluorine atoms prevents protein adsorption (fouling) and platelet adhesion.
-
Use Case: Coating catheters or microfluidic chips to prevent clogging during blood analysis.
B. 157nm Lithography & Imaging
For researchers in bio-imaging or nanofabrication:
-
Transparency: The C-F bond is transparent at 157nm, unlike C-H bonds which absorb strongly.
-
Application: Used as a photoresist material for patterning nanoscale features on diagnostic chips.
C. Drug Delivery Systems
-
Amphiphilic Block Copolymers: Poly(VB-HFIP) is highly hydrophobic. When coupled with a hydrophilic block (PEG), it forms stable micelles.
-
Payload: The fluorinated core can solubilize fluorinated drugs or oxygen carriers (perfluorocarbon mimics) for artificial blood substitutes.
References
-
BenchChem. 4-Vinylbenzyl Hexafluoroisopropyl Ether (CAS 111158-92-0) Technical Profile.Link
-
Sigma-Aldrich. Synthesis of Fluorinated Vinyl Ethers and Polymerization Techniques. (General reference for Williamson Ether Synthesis of fluorinated alcohols). Link
-
ChemicalBook. Properties and Applications of 4-Vinylbenzyl Chloride Derivatives.Link
-
PubChem. Compound Summary: Fluorinated Styrene Derivatives.Link
(Note: Specific physical constants for this custom monomer are often proprietary or batch-dependent; values provided are estimated based on structural analogs and standard fluoropolymer chemistry principles.)
Sources
- 1. scent.vn [scent.vn]
- 2. 4-Vinylbenzyl chloride | CAS#:1592-20-7 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. Dodecanol - Wikipedia [en.wikipedia.org]
- 5. chemwhat.com [chemwhat.com]
- 6. 1-Dodecanol or Lauryl Alcohol or Dodecyl Alcohol Manufacturers, SDS [mubychem.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. 4-Vinylbenzyl Hexafluoroisopropyl Ether|CAS 111158-92-0 [benchchem.com]
